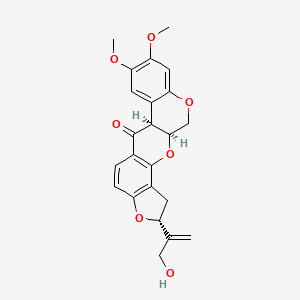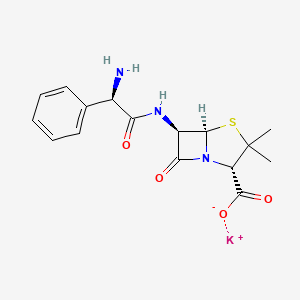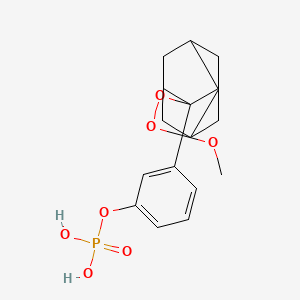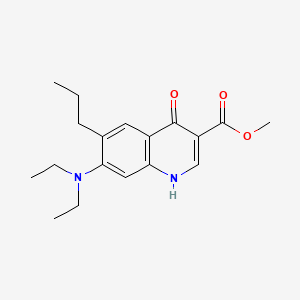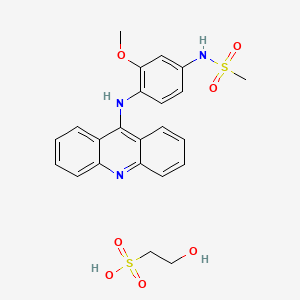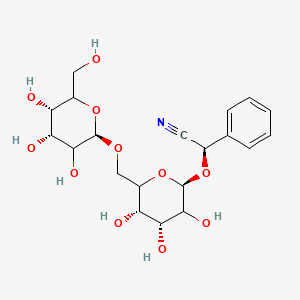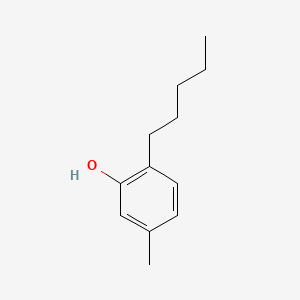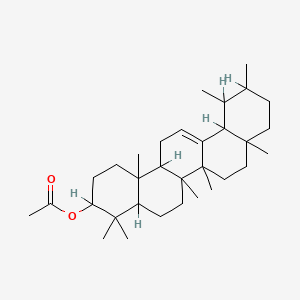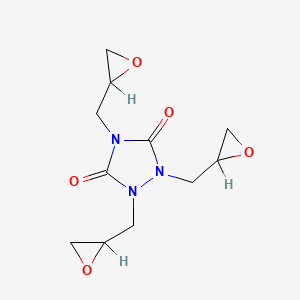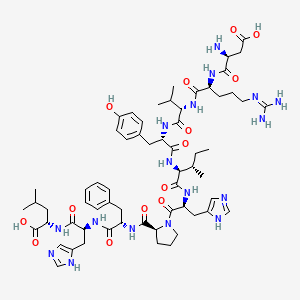
Asebotoxin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asebotoxin III is a diterpenoid isolated from the leaves of Asebi, Pieris japonica.
Applications De Recherche Scientifique
Neurological Research
Asebotoxin III (ATX-III), a toxin derived from Pieris japonica, has been utilized in studies exploring its effects on the central nervous system. Specifically, research conducted by Harada (1983) demonstrated that ATX-III induces hemorrhage in the lungs of guinea pigs, accompanied by a hypertensive response. This study offers insights into the mechanisms by which toxins can affect neural pathways and blood pressure regulation.
Microbial Community Analysis
In a different context, research on bioelectrochemical systems for the treatment of soil and groundwater contamination, though not directly involving Asebotoxin III, sheds light on the broader field of environmental toxicology. The study by Nguyen et al. (2016) discusses microbial communities that adapt to detoxify contaminants, an area of research that could be relevant for understanding the environmental interactions of various toxins, including Asebotoxin III.
Cellular Interaction Studies
The study of myotoxin III (MT-III), a phospholipase A2 from Bothrops asper venom, by Butrón et al. (1993), provides insights into the interactions of toxins with cultured mammalian cells. While this research does not directly involve Asebotoxin III, it contributes to the broader understanding of how toxins affect cellular membranes and functions, which is crucial for comprehending the actions of various toxins, including Asebotoxin III.
Biomedical Applications of Plant Toxins
The biomedical applications of plant toxins are explored in the research by James et al. (2004). This study examines the use of plant-derived toxins, like Asebotoxin III, in developing animal models for human diseases, studying molecular mechanisms, and creating potential drug candidates for various conditions.
Propriétés
Numéro CAS |
28894-73-7 |
|---|---|
Nom du produit |
Asebotoxin III |
Formule moléculaire |
C23H36O8 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3 |
Clé InChI |
PTPFNNBWQYPEKV-ITNXZKQQSA-N |
SMILES |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
SMILES canonique |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acebotoxin III asebotoxin I asebotoxin III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



